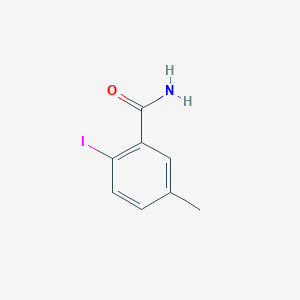

2-Iodo-5-methylbenzamide

描述

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a well-established class of compounds in organic chemistry. ontosight.airesearchgate.net The introduction of halogen atoms onto the benzamide core can significantly alter the molecule's physical, chemical, and biological properties. researchgate.net This includes modifications to its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The specific halogen, its position on the aromatic ring, and the nature of the substituents on the amide nitrogen all contribute to the final properties of the derivative.

2-Iodo-5-methylbenzamide is a prime example of this class. The presence of the iodine atom at the ortho-position to the amide group introduces specific reactivity, making it a key site for further chemical transformations. The methyl group at the meta-position further influences the electronic properties of the aromatic ring. This particular arrangement of substituents provides a unique platform for chemists to design and synthesize a wide array of more complex molecules.

Significance as a Synthetic Intermediate and Molecular Scaffold

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position, leading to the construction of diverse and complex molecular architectures.

For instance, the iodine atom can be readily displaced by various organic groups, enabling the synthesis of biaryl compounds, substituted alkenes, and alkynes. This reactivity is crucial for building the core structures of many biologically active molecules and functional materials. The benzamide moiety itself can be further modified, providing additional points for diversification.

Overview of Research Trajectories Involving this compound Derivatives

Research involving derivatives of this compound has expanded into several key areas, primarily driven by the search for new therapeutic agents and functional materials.

In the realm of medicinal chemistry , halogenated benzamides have been explored for their potential as radioligands for imaging receptors in the brain, such as dopamine (B1211576) D2 receptors. uni-mainz.deebi.ac.uknih.gov The introduction of a radioactive isotope of iodine, for example, allows for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). uni-mainz.denih.gov Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and as modulators of biological pathways. ontosight.aisolubilityofthings.com For example, N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide has been noted for its potential in drug development due to its structural complexity and diverse biological activity. solubilityofthings.com

In materials science , the ability to form ordered structures through intermolecular interactions, such as hydrogen bonding, makes benzamide derivatives interesting candidates for the development of new materials with specific properties. The crystal structures of various benzamide derivatives have been studied to understand these interactions and guide the design of new functional materials. researchgate.netresearchgate.net

In synthetic methodology , the reactivity of the carbon-iodine bond in compounds like this compound is exploited to develop new and efficient catalytic systems. For example, visible-light-induced carbon-halide bond activation has been used for the divergent transformations of o-halogenated benzamides to synthesize enamides, isoindolinones, and biaryls. rsc.org

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1261794-08-4 | C8H8INO | 261.06 | Not Available |

| 2-Iodo-5-methylbenzoic acid | 52548-14-8 | C8H7IO2 | 262.04 | Not Available |

| 2-Methylbenzamide (B88809) | 527-85-5 | C8H9NO | 135.16 | 141-142 |

| 2-Iodo-N-methylbenzamide | 58084-22-3 | C8H8INO | 261.06 | Not Available |

Table 2: Selected Research Applications of this compound Derivatives

| Derivative Class | Research Area | Application |

| Radioiodinated Benzamides | Medicinal Chemistry | SPECT imaging of dopamine D2 receptors uni-mainz.denih.gov |

| Substituted Isoindolinones | Organic Synthesis | Development of novel heterocyclic compounds rsc.org |

| Biaryl Benzamides | Materials Science | Design of functional materials with specific electronic properties |

| Enzyme Inhibitors | Drug Discovery | Targeting specific enzymes in disease pathways ontosight.aisolubilityofthings.com |

Structure

3D Structure

属性

分子式 |

C8H8INO |

|---|---|

分子量 |

261.06 g/mol |

IUPAC 名称 |

2-iodo-5-methylbenzamide |

InChI |

InChI=1S/C8H8INO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI 键 |

QHNNDPKSKWFGRH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)I)C(=O)N |

规范 SMILES |

CC1=CC(=C(C=C1)I)C(=O)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Iodo 5 Methylbenzamide and Its Derivatives

Established Synthetic Pathways to 2-Iodo-5-methylbenzoic Acid Precursors

The primary and most crucial precursor for the synthesis of 2-iodo-5-methylbenzamide is 2-iodo-5-methylbenzoic acid. ontosight.ai Its preparation is a critical first step, with the Sandmeyer reaction being a prominent and widely utilized method.

Diazotization and Iodination of 2-Amino-5-methylbenzoic Acid

The Sandmeyer reaction provides a reliable route to 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid. beilstein-journals.org This two-step process begins with the diazotization of the amino group, followed by iodination.

Diazotization Step: 2-amino-5-methylbenzoic acid is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0 °C). chemicalbook.com This reaction converts the primary amino group into a diazonium salt. The reaction is usually stirred for a couple of hours to ensure complete formation of the diazonium salt. chemicalbook.com

Iodination Step: The resulting diazonium salt solution is then treated with a source of iodide, most commonly potassium iodide. chemicalbook.com The mixture is initially stirred at a low temperature and then heated to facilitate the replacement of the diazonium group with an iodine atom, yielding 2-iodo-5-methylbenzoic acid. chemicalbook.com Purification is typically achieved through extraction and column chromatography. chemicalbook.com

A modified procedure has been reported where 2-amino-5-methylbenzoic acid is suspended in concentrated hydrochloric acid at 0°C, followed by the dropwise addition of sodium nitrite solution. After stirring, potassium iodide solution is added, and the reaction is allowed to warm to room temperature and stirred for an extended period. beilstein-journals.org

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl, H₂O, Acetone2. KI | 1. 0 °C, 2 h2. 0 °C for 30 min, then 90 °C for 10 min | 2-Iodo-5-methylbenzoic acid | 85% | chemicalbook.com |

| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, conc. HCl2. KI | 1. 0 °C, 1.5 h2. Room temp, 24 h | 2-Iodo-5-methylbenzoic acid | 96% | beilstein-journals.org |

Conversion of 2-Iodo-5-methylbenzoic Acid to Acyl Chlorides

To facilitate the subsequent amidation reaction, the carboxylic acid group of 2-iodo-5-methylbenzoic acid is typically converted into a more reactive acyl chloride. This transformation is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). chemicalbook.comcore.ac.uk The reaction is generally heated to reflux for a couple of hours to ensure complete conversion. chemicalbook.com After the reaction, the excess thionyl chloride is removed, often by azeotropic distillation with benzene (B151609), to yield the crude 2-iodo-5-methylbenzoyl chloride. chemicalbook.com This acyl chloride is often used in the next step without further purification. chemicalbook.comgoogle.com

Amide Bond Formation Strategies

The final step in the synthesis of this compound and its derivatives is the formation of the amide bond. This is most commonly achieved by reacting the activated carboxylic acid derivative, 2-iodo-5-methylbenzoyl chloride, with an appropriate amine.

Acylation of Amines with 2-Iodo-5-methylbenzoyl Chloride

The reaction of 2-iodo-5-methylbenzoyl chloride with a primary or secondary amine is a straightforward and high-yielding method for amide bond formation. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base, like triethylamine (B128534), to neutralize the hydrochloric acid byproduct. google.commdpi.com The amine is added dropwise to a stirred mixture of the acyl chloride and triethylamine at a low temperature (0 °C), and the reaction is then allowed to proceed at room temperature. mdpi.com

For instance, the reaction of 2-iodo-5-methylbenzoyl chloride with isopropylamine (B41738) in the presence of triethylamine in dichloromethane affords 2-iodo-N-isopropyl-5-methylbenzamide in high yield. mdpi.comresearchgate.net

Alternative Amide Coupling Reagents and Conditions

While the acyl chloride method is robust, alternative coupling reagents can be employed directly with 2-iodo-5-methylbenzoic acid to form the amide bond, avoiding the need to isolate the acyl chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like hydroxybenzotriazole (B1436442) (HOBt) to prevent racemization, are well-established for this purpose. diva-portal.org Other common coupling reagents include N,N'-carbonyldiimidazole (CDI) and various phosphonium (B103445) and aminium salts like PyBOP and HATU. diva-portal.org

More recently, catalytic methods for direct amidation have been developed. Zirconium(IV) chloride has been shown to catalyze the direct amide coupling of non-activated carboxylic acids and amines. diva-portal.org Boronic acids, such as 2-iodophenylboronic acid, have also emerged as efficient catalysts for amidation at room temperature. diva-portal.org

Regioselective Iodination and Methylation Approaches for Benzamide (B126) Scaffolds

The introduction of iodo and methyl groups at specific positions on a benzamide ring is crucial for creating a diverse range of derivatives.

Direct iodination of a benzamide scaffold can be challenging due to the directing effects of the amide and other substituents. However, methods for the regioselective iodination of aromatic compounds have been developed. For instance, the use of iodine with silver salts, such as silver sulfate (B86663) or silver nitrate, can promote iodination. nih.govtcichemicals.com The choice of solvent can significantly influence the regioselectivity of these reactions. nih.gov For pyrimidine (B1678525) bases, a combination of iodine and sodium nitrite has been shown to be effective for regioselective C-5 iodination. heteroletters.org

Transition metal-catalyzed C-H activation offers a powerful tool for the regioselective functionalization of aromatic rings. Iridium-catalyzed ortho-iodination of benzoic acids has been reported to proceed under mild conditions with high selectivity. acs.org Similarly, palladium-catalyzed reactions have been employed for the regioselective trifluoromethylthiolation of benzamide derivatives. beilstein-journals.org

Regioselective methylation can be achieved through various methods, including Friedel-Crafts alkylation, though this can sometimes lead to mixtures of isomers. More controlled approaches might involve the use of organometallic reagents or directed ortho-metalation strategies.

Flow Chemistry Applications in the Synthesis of Iodobenzamide Analogues

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and potential for automation and scalability. nih.govmdpi.commdpi.com The synthesis of iodobenzamide analogues, an important class of compounds in medicinal chemistry, has benefited from the application of flow chemistry principles, enabling more efficient and controlled production. datapdf.comresearchgate.net

Flow chemistry facilitates precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are exothermic or involve unstable intermediates. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating risks associated with runaway reactions. mdpi.com This level of control is crucial in the synthesis of complex molecules like substituted benzamides, where selectivity and yield are paramount.

One notable application is the multi-step synthesis of pharmacologically active compounds. For instance, the synthesis of Imatinib, a drug featuring a substituted benzamide core, has been successfully adapted to a continuous flow process. This involved combining several reaction steps, including C-N cross-coupling, into a single, uninterrupted sequence, significantly reducing manual handling and purification of intermediates. mdpi.comrsc.org Such integrated flow systems demonstrate the potential for manufacturing iodobenzamide analogues with minimal manual intervention. rsc.org

Photochemical reactions, which are often difficult to scale up in batch due to light penetration issues, are well-suited for flow chemistry. The synthesis of benzotriazin-4(3H)-ones from benzamide precursors has been achieved with high efficiency using a photochemical flow setup. nih.govacs.org This method utilizes violet light to induce a photocyclization in a continuous flow reactor, affording the desired products in high yields with short residence times, typically around 10 minutes. nih.govacs.org This approach avoids the need for photocatalysts or additives, presenting a cleaner synthetic route. nih.gov

Furthermore, electrochemical methods have been integrated into flow systems for the synthesis of benzamide derivatives. The continuous flow electrochemical selenocyclization of N-allyl benzamides has been demonstrated to produce selenofunctionalized oxazolines in high yields (up to 90%) with residence times as short as 10 minutes. nih.gov This technique operates under mild conditions and avoids the use of hazardous chemical oxidants, highlighting the safety and efficiency gains of flow electrosynthesis. nih.gov

The table below summarizes key findings from studies on the flow synthesis of benzamide analogues, illustrating the typical conditions and outcomes.

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.comacs.org The synthesis of this compound scaffolds can be made more sustainable by incorporating these principles at various stages, from the choice of starting materials and reagents to the reaction conditions and solvents. researchgate.net

Atom Economy and Waste Prevention: The first principle of green chemistry is the prevention of waste. sigmaaldrich.com Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org For the synthesis of this compound, this involves choosing reactions that minimize the formation of byproducts. For example, catalytic methods are superior to stoichiometric ones as they generate less waste. acs.org

Safer Solvents and Reagents: A significant portion of waste in chemical synthesis comes from solvents. acs.org Green chemistry encourages the use of safer, environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. ingentaconnect.comresearchgate.net For instance, an eco-friendly procedure for the iodination of aromatic compounds has been developed using iodine and iodic acid in PEG-400, which offers simple workup and quantitative yields. ingentaconnect.com Another approach involves the use of ultrasound irradiation in water as a solvent to synthesize benzamide derivatives, eliminating the need for catalysts and organic solvents. researchgate.net

Catalysis and Energy Efficiency: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled and reused, reducing waste. acs.org For the amidation step, various catalytic systems, including manganese-based catalysts for methoxymethylation of primary amides, have been reported to proceed under eco-friendly conditions. rsc.org For the iodination step, developing catalytic methods is crucial. Laccase, an enzyme, has been used to catalyze the iodination of phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the sustainable oxidant, proceeding under mild, aqueous conditions. rsc.org Such enzymatic methods can offer high specificity, often eliminating the need for protecting groups, which aligns with the principle of reducing derivatives. acs.org

Eco-Friendly Iodination Methods: Traditional iodination methods often use harsh oxidants and generate hazardous waste. researchgate.net Greener alternatives have been developed for the iodination of activated arenes. One such method employs a mixture of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid, providing high yields of mono-iodo-arenes through a simple and environmentally friendly procedure. researchgate.netscispace.com Another approach uses sodium percarbonate, a cheap and stable oxidant, for the iodination of a wide range of aromatic compounds. mdpi.com These methods avoid the use of toxic heavy metals and corrosive reagents, contributing to a safer and more sustainable synthesis. mdpi.commdpi.com

The table below highlights several green chemistry approaches applicable to the synthesis of iodobenzamide scaffolds.

Exploration of Reactivity and Chemical Transformations of 2 Iodo 5 Methylbenzamide

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 2-iodo-5-methylbenzamide is the primary site for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide, compared to aryl bromides or chlorides, makes it an excellent substrate for these transformations. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium catalysts are extensively used to facilitate cross-coupling reactions with aryl halides. researchgate.netuwindsor.ca In the context of this compound, these reactions provide efficient pathways to introduce new carbon-based substituents at the 2-position.

The Sonogashira reaction , which couples terminal alkynes with aryl halides, is a prominent example. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The coupling of this compound with various terminal alkynes would yield 2-alkynyl-5-methylbenzamides, which are valuable precursors for the synthesis of heterocycles and other complex organic molecules. researchgate.net While specific studies on this compound are not abundant, the general reactivity of aryl iodides in Sonogashira couplings is well-established, proceeding under mild conditions. wikipedia.orgresearchgate.net

The Heck reaction offers another avenue for C-C bond formation, coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would transform this compound into 2-alkenyl-5-methylbenzamides. The Heck reaction is known for its stereoselectivity, typically affording the trans isomer. organic-chemistry.org A synthetic strategy utilizing an intramolecular Heck reaction of a derivative of 2-iodo-N-methylbenzamide has been developed to create benzazocinone frameworks. lookchem.comscholaris.ca

Below is a representative table of conditions for these palladium-catalyzed reactions based on general literature knowledge.

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Terminal Alkyne | 2-Alkynyl-5-methylbenzamide |

| Heck | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkene | 2-Alkenyl-5-methylbenzamide |

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, provide a classic and still relevant method for forming carbon-heteroatom bonds. magtech.com.cnorganic-chemistry.org These reactions are especially useful for N-arylation and O-arylation.

The Ullmann condensation can be used to couple this compound with amines, phenols, or thiols. organic-chemistry.org For instance, reacting this compound with an amine in the presence of a copper catalyst and a base would lead to the formation of N-aryl-5-methylbenzamides. researchgate.netresearchgate.net The reactivity in Ullmann-type reactions is generally higher for aryl iodides compared to aryl bromides and chlorides. semanticscholar.org Modern Ullmann protocols often utilize ligands to improve reaction efficiency and allow for milder conditions. magtech.com.cnnih.gov Copper-catalyzed N-arylation reactions have been reported for various benzamide (B126) derivatives. researchgate.netmdpi.com

A summary of typical Ullmann-type reaction partners for this compound is presented in the table below.

| Coupling Partner | Product Type |

| Amine (R-NH₂) | N-(2-carbamoyl-4-methylphenyl)amine |

| Phenol (Ar-OH) | 2-(Aryloxy)-5-methylbenzamide |

| Thiol (R-SH) | 2-(Alkylthio/Arylthio)-5-methylbenzamide |

Functionalization and Derivatization Strategies

Beyond cross-coupling at the iodo-position, the benzamide functionality itself offers sites for further modification.

Amide N-Alkylation and N-Arylation

The nitrogen atom of the amide group in this compound can undergo alkylation or arylation. N-alkylation can be achieved using various alkylating agents in the presence of a suitable base. For instance, N-methylation of a related benzamide has been accomplished using iodomethane. nih.gov N-arylation of the amide can be accomplished through copper-catalyzed Goldberg reactions, which are a variation of the Ullmann condensation. nih.gov This would involve coupling the amide with an aryl halide.

Directed Ortho-Metalation and Subsequent Quenching

The amide group is a powerful directing group in ortho-metalation reactions. wikipedia.orgbaranlab.orgnih.gov This process, often referred to as Directed ortho-Metalation (DoM), involves the deprotonation of the aromatic ring at the position ortho to the directing group by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org In the case of this compound, the amide group would direct metalation to the C6 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position. rsc.org

The general scheme for a DoM reaction on this compound would be as follows:

Reaction with a strong base (e.g., n-butyllithium) to form the 6-lithio derivative.

Quenching with an electrophile (E⁺) to yield the 2-iodo-6-substituted-5-methylbenzamide.

A table of potential electrophiles and the resulting products is provided below.

| Electrophile (E⁺) | Resulting Functional Group at C6 |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodide |

| R-X (Alkyl halide) | Alkyl |

| (CH₃)₃SiCl | Trimethylsilyl |

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains atoms from all the starting materials. rsc.orgbeilstein-journals.org While specific examples detailing the use of this compound in MCRs are scarce in the literature, its bifunctional nature makes it a plausible candidate for such reactions. For instance, it could potentially participate in a sequence involving an initial cross-coupling reaction at the iodo position, followed by a reaction involving the amide group. An Ugi multicomponent reaction has been used to prepare linear amides that can then undergo further transformations. molaid.com

Photo-induced Carbonyl Alkylative Amination

Recent research has brought to light a novel photo-induced carbonyl alkylative amination reaction. rsc.orgrsc.org This method facilitates the synthesis of unsymmetrical 1,2-diamines by combining amines, aldehydes, and iodoarenes under catalyst- and base-free conditions. rsc.orgrsc.org The process is initiated by visible light, which triggers a radical chain reaction. rsc.org

A key step in the proposed mechanism involves the generation of an aryl radical from the iodoarene. rsc.org This aryl radical then undergoes a 1,5-hydrogen atom transfer (HAT) to create a crucial α-amino radical intermediate, which subsequently attacks an imine formed in situ to yield the final 1,2-diamine product. rsc.org While the specific use of this compound was not the primary focus of the study, the investigation into various 2-iodobenzamide (B1293540) derivatives demonstrates the viability of such compounds in this transformation. For instance, 2-iodo-N,N-dimethylbenzamide and N-(tert-butyl)-2-iodo-N-methylbenzamide were shown to be effective substrates. rsc.org This suggests that the 5-methyl substituent on the benzamide ring would likely be well-tolerated in this reaction, making this compound a plausible candidate for this type of transformation.

The development of this one-step method for preparing N,N'-dialkylated 1,2-diamines is a significant advancement, as such compounds are valuable motifs in bioactive molecules and drug candidates. rsc.org The mild reaction conditions and broad substrate scope, including the potential use of various iodoarenes, highlight the synthetic utility of this photo-induced approach. rsc.orgrsc.org

Hypervalent Iodine Chemistry Applications of this compound Derivatives

The field of hypervalent iodine chemistry has gained considerable traction due to the low toxicity and ease of handling of these reagents, which can often mimic the reactivity of transition metals. beilstein-journals.orgcore.ac.uk Derivatives of this compound are notable precursors for generating hypervalent iodine species, which in turn are utilized in a variety of oxidative transformations.

Formation and Reactivity of Cyclic Iodanes and Benziodazolones

This compound can be readily converted into cyclic hypervalent iodine(III) compounds, specifically benziodazolones. mdpi.comresearchgate.net A straightforward and convenient synthesis involves the reaction of 2-iodo-N-substituted-benzamides with m-chloroperoxybenzoic acid (m-CPBA) in acetonitrile (B52724) at room temperature. mdpi.com This method has been successfully applied to produce 2-Iodo-N-isopropyl-5-methylbenzamide in high yield. mdpi.comresearchgate.net

These resulting benziodazolones are stable, white solids and serve as valuable reagents in their own right. mdpi.com For instance, in combination with triphenylphosphine (B44618) (PPh₃) and pyridine, they can facilitate the esterification of alcohols and the amidation of amines. mdpi.com The formation of these cyclic iodanes is a critical step, as the constrained cyclic structure can influence the subsequent reactivity and selectivity of the hypervalent iodine center.

Catalytic Applications in Oxidative Transformations

Derivatives of this compound have demonstrated utility as catalysts in oxidative reactions. core.ac.ukresearchgate.net A study on the oxidation of benzhydrol to benzophenone (B1666685) using various N-isopropyliodobenzamides as catalysts in the presence of Oxone® as a co-oxidant revealed the influence of substituents on the benzene (B151609) ring. researchgate.net The reactivity of the N-isopropyl-2-iodobenzamide catalyst was found to increase with electron-donating groups, with the 5-methyl derivative showing good activity. researchgate.net

The following table summarizes the catalytic activity of various substituted N-isopropyl-2-iodobenzamides in the oxidation of benzhydrol:

| Substituent at 5-position | Yield of Benzophenone (%) |

| NO₂ | Low |

| CO₂Me | Moderate |

| OAc | Moderate |

| Cl | Good |

| H | Good |

| Me | Good |

| OMe | Excellent |

This table is a qualitative representation based on the reactivity trend described in the source. researchgate.net

Mechanistic Insights into Hypervalent Iodine-Mediated Reactions

Mechanistic studies of hypervalent iodine-mediated reactions provide a deeper understanding of the reaction pathways and the role of the iodine center. beilstein-journals.orgbeilstein-journals.orgnih.gov In many transformations, the initial step involves the activation of the iodoarene to a hypervalent iodine(III) or (V) species. beilstein-journals.orgnsf.gov

For cyclization reactions of N-alkenylamides, for example, it is proposed that the hypervalent iodine species activates the alkene, which then triggers the cyclization. beilstein-journals.org Density Functional Theory (DFT) calculations have been employed to rationalize the observed changes in reaction mechanisms. beilstein-journals.org In the context of oxidative transformations, a single electron transfer (SET) mechanism has been proposed in some cases, where the hypervalent iodine reagent initiates the reaction through a hydrogen atom abstraction. nsf.gov

The structure of the iodoarene precursor, including the presence of substituents like the methyl group in this compound, can influence the electronic properties and steric environment of the iodine center, thereby affecting the reactivity and selectivity of the resulting hypervalent iodine species. researchgate.net

Intramolecular Cyclization Reactions

2-Iodobenzamides, including this compound, are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Synthesis of Isoindolones and Isoquinolinones from 2-Iodobenzamide Precursors

Palladium-catalyzed intramolecular cyclization reactions of 2-iodobenzamides with various coupling partners provide a powerful route to isoindolones and isoquinolinones. mdpi.comthieme-connect.desci-hub.se For instance, the tandem Sonogashira coupling/cyclization of 2-iodo-N-methylbenzamide with terminal alkynes, catalyzed by a Pd(II) complex, yields isoquinolone derivatives in good to excellent yields. sci-hub.se The reaction proceeds through an initial palladium-catalyzed coupling of the alkyne to the aryl iodide, followed by an intramolecular cyclization of the resulting 2-alkynylbenzamide intermediate. sci-hub.se

The reaction conditions, including the choice of solvent, base, and catalyst system, are crucial for achieving high yields. Tetrahydrofuran (THF) has been identified as a suitable solvent for these reactions. buet.ac.bd The substrate scope is generally broad, accommodating a variety of substituted alkynes and benzamides. sci-hub.se This methodology provides a straightforward and atom-economical approach to constructing these important heterocyclic scaffolds, which are present in many natural products and pharmaceuticals. sci-hub.se

The following table provides examples of isoquinolinone synthesis from 2-iodo-N-methylbenzamide and various terminal alkynes:

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 2-Methyl-3-phenylisoquinolin-1(2H)-one | 92 |

| 4-Methoxyphenylacetylene | 3-(4-Methoxyphenyl)-2-methylisoquinolin-1(2H)-one | 94 |

| 4-Chlorophenylacetylene | 3-(4-Chlorophenyl)-2-methylisoquinolin-1(2H)-one | 85 |

| 1-Hexyne | 3-Butyl-2-methylisoquinolin-1(2H)-one | 82 |

Intramolecular C-H Amidation with Palladium Catalysis

The structure of 2-iodobenzamides, including this compound, provides a valuable scaffold for palladium-catalyzed intramolecular C-H amidation reactions. This strategy is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. The process typically involves an initial N-arylation of an amine with the 2-iodobenzamide, followed by a palladium-catalyzed cyclization where a C-H bond on the newly introduced aryl group is activated and subsequently amidated by the amide nitrogen.

A key application of this methodology is in the synthesis of complex fused heterocyclic systems. For instance, indolo[1,2-a]quinazolinone derivatives have been synthesized through a two-step procedure beginning with an Ullman coupling of a 2-iodobenzamide derivative and an indole. researchgate.net The resulting intermediate, a 2-(1H-indol-1-yl)benzamide, is then subjected to palladium-catalyzed intramolecular C-H amidation to yield the final tricyclic product. researchgate.net Similarly, this intramolecular C-H amidation has been employed in one-pot copper-catalyzed reactions to produce quinazolinone derivatives from 2-iodobenzamide derivatives and various amines like benzylamine. researchgate.net In these reactions, the palladium or copper catalyst facilitates the crucial C-N bond formation that closes the ring.

The efficiency of the palladium-catalyzed C-H amidation step is highly dependent on the reaction conditions, including the choice of catalyst, oxidant, additives, and solvent. researchgate.net Optimization studies for the cyclization of 2-(1H-indol-1-yl)-N-methylbenzamide have shown that a combination of a palladium catalyst, an appropriate oxidant, and an additive in a suitable solvent is crucial for achieving high yields.

| Entry | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ | Acetic acid | Toluene | 120 | 16 | 30 |

| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ | TFA | Toluene | 100 | 8 | 54 |

| 3 | Pd(OAc)₂ (10) | AgOAc | TFA | Toluene | 100 | 8 | 54 |

| 4 | PdCl₂(PPh₃)₂ (10) | AgOAc | TFA | 1,4-Dioxane | 100 | 12 | 56 |

| 5 | PdCl₂(PPh₃)₂ (10) | AgOAc | TFA | Toluene | 100 | 6 | 80 |

| 6 | PdCl₂(PPh₃)₂ (5) | AgOAc | TFA | Toluene | 100 | 6 | 88 |

Radical-Mediated Transformations

Aryl Radical Generation and Reactivity

The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of aryl radicals under specific conditions. These radicals are highly reactive intermediates that can participate in a variety of transformations, most notably cyclization reactions to form new ring systems. A common method for generating aryl radicals from aryl iodides is the use of a tin-based radical initiator system, such as tributyltin hydride (Bu₃SnH) in the presence of an initiator like azobisisobutyronitrile (AIBN). researchgate.netrsc.org

The reactivity of aryl radicals generated from 2-iodobenzamide derivatives has been explored in the context of intramolecular cyclizations onto enamide double bonds. researchgate.netrsc.org The regiochemical outcome of these cyclizations—whether they proceed via a 5-exo or 6-endo pathway—is influenced by the substitution pattern on the enamide moiety.

For instance, in the Bu₃SnH-mediated aryl radical cyclizations of N-vinylic 2-iodobenzamides, enamides without a substituent on the vinylic carbon atom alpha to the nitrogen exclusively yield the 5-exo cyclization products, resulting in the formation of five-membered isoindolone derivatives. researchgate.netrsc.org However, when a phenyl group is present at this position, the reaction predominantly favors the 6-endo cyclization product. researchgate.netrsc.org Further investigation revealed that this apparent 6-endo product is actually formed through an initial 5-exo cyclization, followed by a rapid neophyl-type rearrangement of the resulting intermediate radical. researchgate.netrsc.org

| Enamide Precursor | Substituents | Product(s) | Cyclization Mode | Yield (%) |

|---|---|---|---|---|

| 10a | R¹=Me, R²=H, R³=Me | 11a | 5-exo | 59 |

| 10b | R¹=Me, R²=H, R³=Ph | 11b | 5-exo | 62 |

| 10c | R¹=Bn, R²=H, R³=Me | 11c | 5-exo | 65 |

| 10d | R¹=Bn, R²=H, R³=Ph | 11d | 5-exo | 55 |

| 10e | R¹=Me, R²=Ph, R³=H | 14 + 11e | 6-endo (major) + 5-exo | 55 + 10 |

| 10f | R¹=Bn, R²=Ph, R³=H | 18 + 11f | 6-endo (major) + 5-exo | 49 + 13 |

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental radical process involving the concerted movement of a proton and an electron from one atom to another. scripps.edunih.gov In the context of this compound derivatives, HAT reactions could be initiated following the generation of a nitrogen-centered (amidyl) radical. Such radicals can be formed, for example, through the homolytic cleavage of an N-X bond (where X is a halogen or other labile group) in a pre-functionalized amide.

A classic example of an intramolecular HAT process is the Hofmann-Löffler-Freytag (HLF) reaction, which typically involves the generation of a nitrogen-centered radical that subsequently abstracts a hydrogen atom from a distal carbon, usually at the δ-position, via a six-membered transition state (a 1,5-HAT). escholarship.orgresearchgate.net This process transfers the radical center from the nitrogen to a carbon atom, which can then undergo further reactions, such as cyclization. escholarship.org

While 1,5-HAT processes are common and favored for heteroatom-centered radicals, other pathways like 1,6-HAT are also possible. researchgate.netnih.gov The feasibility and selectivity of a HAT process are governed by several factors, including the bond dissociation energies (BDEs) of the C-H bonds, the stability of the resulting carbon-centered radical, and the geometric constraints of the transition state. For a radical derived from this compound, a 1,5-HAT would involve abstraction of a hydrogen from the methyl group at the 5-position of the benzene ring, which is generally unfavorable. More commonly, such HAT reactions occur on an N-alkyl substituent. The reactivity is governed by a balance of rates between the HAT step and subsequent radical addition or other trapping reactions. escholarship.org

Asymmetric Synthetic Approaches Employing Iodobenzamide Derivatives

Iodobenzamide derivatives, including this compound, serve as important precursors for the development of chiral reagents used in asymmetric synthesis. beilstein-journals.org A significant application is in the synthesis of chiral hypervalent iodine reagents, which are valuable for mediating a range of asymmetric transformations. beilstein-journals.org

Chiral pentavalent iodine (I(V)) reagents can be prepared from readily available 2-iodobenzamides that have been synthesized from chiral amino acid derivatives. beilstein-journals.org The oxidation of these chiral 2-iodobenzamides, using oxidants such as potassium bromate (B103136) or Oxone, yields the corresponding chiral I(V) species. beilstein-journals.org These reagents have been explored for asymmetric oxidations, for example, the oxidation of sulfides to chiral sulfoxides. beilstein-journals.org

However, while these chiral I(V) reagents derived from amino-acid-based 2-iodobenzamides often provide the desired sulfoxide (B87167) products in good yields, the level of enantioselectivity achieved has been reported to be very low. beilstein-journals.org Research indicates that achieving high enantioselectivity in such oxidations often requires the chiral unit to possess C₂ symmetry. beilstein-journals.org Despite the modest enantiomeric excesses obtained with these specific derivatives, the use of chiral oxazoline-based iodobenzamides has shown more encouraging potential, demonstrating their promise as a developing class of chiral hypervalent iodine reagents for asymmetric reactions like [4+2] cycloadditions. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

While specific experimental spectra for 2-Iodo-5-methylbenzamide are not widely published, a detailed analysis can be predicted based on the known effects of its constituent functional groups and data from analogous compounds such as 2-methylbenzamide (B88809) and other substituted benzamides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and methyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring (H3, H4, and H6) would form a complex splitting pattern known as an ABC spin system. H6, being ortho to the electron-withdrawing amide group, would likely resonate furthest downfield. H3, positioned between the iodo and methyl groups, and H4, para to the iodo group, would have distinct chemical shifts, with coupling constants typical for ortho and meta relationships (³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz).

Amide Protons (-CONH₂): The two amide protons are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Methyl Protons (-CH₃): The methyl group protons would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum (around 2.3-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of 168-172 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine (C2) would be significantly shielded due to the "heavy atom effect," appearing at an unusually upfield chemical shift (e.g., ~90-100 ppm). The other carbons would appear in the typical aromatic region (120-145 ppm), with their specific shifts influenced by the electronic effects of the iodo, methyl, and amide substituents.

Methyl Carbon (-CH₃): The methyl carbon signal would appear in the upfield aliphatic region, generally around 20-22 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| -CH₃ | ~2.4 | s (singlet) | -CH₃ | ~21 |

| Ar-H | ~7.0-7.8 | m (multiplet) | C2 (-I) | ~95 |

| -CONH₂ | ~5.5-8.0 | br s (broad singlet) | Ar-C | ~125-142 |

| -C=O | ~170 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. nsf.gov For this compound, it would show cross-peaks connecting the adjacent aromatic protons (H3 with H4, and H4 with H6), confirming their positions relative to one another. The absence of correlations to the methyl and amide protons would confirm they are isolated spin systems. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. libretexts.org An HSQC spectrum would show a correlation peak between the methyl proton singlet and the methyl carbon signal. It would also definitively link each aromatic proton signal to its corresponding aromatic carbon signal, greatly aiding in the assignment of the crowded aromatic region of the ¹³C NMR spectrum. youtube.com

X-ray Crystallography for Solid-State Structure Determination

In substituted benzamides, a key structural feature is the torsion angle between the plane of the aromatic ring and the plane of the amide group (-CONH₂). For 2-iodobenzamide (B1293540), the aromatic ring is significantly twisted relative to the amide plane, with a reported dihedral angle of 44.37°. nih.gov This rotation is a result of steric hindrance between the bulky iodine atom at the ortho position and the amide group. It is highly probable that this compound would adopt a similar non-planar conformation to alleviate steric strain.

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For iodobenzamides, these interactions are critical in defining the supramolecular architecture. rsc.orgias.ac.in

Hydrogen Bonding: The primary intermolecular interaction is the hydrogen bond between the amide N-H protons and the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are fundamental building blocks of the crystal lattice. nih.govnih.gov

Halogen Bonding: The iodine atom is a key participant in intermolecular interactions. It can act as a halogen bond donor, forming short contacts with electronegative atoms like oxygen (I···O) or with the π-system of an adjacent aromatic ring (I···π). nih.gov These interactions are directional and contribute significantly to the stability of the crystal packing. ias.ac.inmdpi.com

Common Intermolecular Interactions in Iodobenzamide Crystals

| Interaction Type | Description | Typical Supramolecular Motif |

|---|---|---|

| Hydrogen Bond | N-H···O | Dimers, Chains, Sheets |

| Halogen Bond | C-I···O or C-I···π | Dimers, Chains |

| van der Waals | C-H···π / π-π stacking | Overall Crystal Packing |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org The molecular weight of this compound (C₈H₈INO) is 261.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. chemguide.co.uk The expected fragmentation pattern for this compound would be guided by the stability of the resulting fragments. libretexts.org

Key fragmentation pathways would likely include:

Loss of the amino radical (•NH₂): Cleavage of the C-N bond would yield a stable acylium ion [M - 16]⁺.

Loss of the entire amide group (•CONH₂): This would result in an iodotoluene radical cation [M - 44]⁺.

Formation of the benzoyl cation: A common pathway for benzamides involves the loss of the amino group to form a benzoyl cation, which then loses carbon monoxide (CO). researchgate.net

Cleavage of the C-I bond: Loss of an iodine radical (•I) would result in a fragment at [M - 127]⁺.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin |

|---|---|---|

| 261 | [C₈H₈INO]⁺˙ | Molecular Ion (M⁺˙) |

| 245 | [C₈H₇IO]⁺ | [M - NH₂]⁺ |

| 217 | [C₇H₅IO]⁺˙ | [M - CONH₂]⁺ |

| 134 | [C₈H₈NO]⁺ | [M - I]⁺ |

| 106 | [C₇H₆O]⁺ | [[M - I] - CO]⁺ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Amide Group Vibrations: The amide functional group gives rise to several characteristic bands. The N-H stretching vibrations are typically observed as two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amide. The C=O stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected to appear in the 1680-1630 cm⁻¹ range. The N-H bending vibration (Amide II band) is anticipated to be in the 1650-1580 cm⁻¹ region.

Methyl Group Vibrations: The methyl group attached to the benzene ring will exhibit characteristic C-H stretching vibrations, both asymmetric and symmetric, typically found between 2975 cm⁻¹ and 2870 cm⁻¹. C-H bending vibrations for the methyl group are also expected, with the asymmetric bending mode around 1460 cm⁻¹ and the symmetric bending (umbrella) mode near 1380 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring shows several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the out-of-plane C-H bending vibrations, which are useful for confirming the substitution pattern and typically appear in the 900-800 cm⁻¹ range.

Carbon-Iodine Vibration: The C-I stretching vibration is expected at lower frequencies due to the heavy iodine atom. This band is typically found in the 600-500 cm⁻¹ region of the spectrum.

The complementary nature of FT-IR and FT-Raman spectroscopy is crucial for a comprehensive vibrational analysis. While polar bonds like C=O and N-H tend to show strong IR absorptions, non-polar or less polar bonds such as C=C and C-I often produce strong signals in the Raman spectrum.

Below is an interactive data table summarizing the expected vibrational frequencies and their assignments for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | ~3350 | FT-IR |

| N-H Symmetric Stretch | ~3180 | FT-IR |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Methyl C-H Asymmetric Stretch | ~2975 | FT-IR, FT-Raman |

| Methyl C-H Symmetric Stretch | ~2870 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | 1680-1630 | FT-IR |

| N-H Bend (Amide II) | 1650-1580 | FT-IR |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |

| Methyl C-H Asymmetric Bend | ~1460 | FT-IR, FT-Raman |

| Methyl C-H Symmetric Bend | ~1380 | FT-IR, FT-Raman |

| Aromatic C-H Out-of-Plane Bend | 900-800 | FT-IR |

| C-I Stretch | 600-500 | FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring, which acts as the primary chromophore. The presence of the benzamide (B126) group and the iodo and methyl substituents will influence the position and intensity of these absorption bands.

The benzene ring typically exhibits two main absorption bands: the primary band (E2-band) around 200 nm and the secondary band (B-band) around 255 nm. These bands arise from π → π* electronic transitions.

Substituent Effects: The amide group (-CONH₂), the iodine atom (-I), and the methyl group (-CH₃) attached to the benzene ring will cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands.

The amide group is an auxochrome that can conjugate with the benzene ring, leading to a significant red shift of the primary and secondary absorption bands.

The iodine atom , being a halogen, also acts as an auxochrome due to its lone pairs of electrons, which can be delocalized into the aromatic π-system. This typically results in a bathochromic shift.

The methyl group has a weak hyperconjugative effect, which can also contribute to a small bathochromic shift.

Considering these substituent effects, this compound is expected to show a primary absorption band well above 200 nm and a secondary absorption band shifted to a wavelength longer than 255 nm. The solvent used for the analysis can also influence the spectrum; polar solvents may cause further shifts in the absorption maxima due to interactions with the polar amide group.

An interactive data table summarizing the anticipated UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) is presented below.

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π* (Primary Band) | ~220-240 | Substituted Benzene Ring |

| π → π* (Secondary Band) | ~270-290 | Substituted Benzene Ring |

Computational and Theoretical Investigations of 2 Iodo 5 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 2-iodo-5-methylbenzamide. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of its electronic structure and the prediction of its chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of this compound. By calculating the electron density, DFT can predict various molecular properties. For instance, electron density maps can highlight regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. In related compounds like 2-iodo-5-methylbenzoic acid, DFT has been used to predict reactive sites, showing higher activation at the para-position relative to the iodine atom. Such calculations for this compound would similarly map out its electrostatic potential and frontier molecular orbitals (HOMO and LUMO), providing a quantitative basis for understanding its reactivity in different chemical environments.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available. It demonstrates the type of data generated from such studies.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: -0.25, I: +0.15, N: -0.45 | Provides insight into the partial charges on individual atoms, indicating sites for electrostatic interactions. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling extends beyond static properties to the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and characterize the transition states involved. For this compound, this could involve modeling its synthesis or its participation in cross-coupling reactions, which are common for iodoaromatic compounds. These models can elucidate the step-by-step mechanism of a reaction, including the formation and breaking of bonds, and calculate the activation energies associated with each step. This information is invaluable for optimizing reaction conditions and predicting the formation of byproducts.

Mechanistic Studies through Computational Simulations

Computational simulations provide a dynamic view of the chemical processes involving this compound. These simulations can model the behavior of the molecule over time, offering insights that are often difficult to obtain through experimental means alone. Techniques such as molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the benzamide (B126) group and the interactions of the molecule with solvent molecules. This is crucial for understanding how the solvent can influence reaction rates and selectivity. For instance, polar aprotic solvents might be shown to stabilize transition states in reactions involving this compound, thereby reducing the formation of isomers.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to connect the molecular structure of a compound to its chemical or biological activity. At the molecular level, computational methods can provide a detailed rationale for experimentally observed SAR trends.

Design Principles for Modulating Chemical Reactivity

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the aromatic ring or the amide group), computational chemists can predict how these changes will affect its reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution in the molecule, thereby influencing its susceptibility to certain reactions. These theoretical predictions can guide the synthesis of new derivatives with tailored reactivity for specific applications.

Ligand-Receptor Interaction Modeling (if applicable to chemical function)

While the primary focus of this article is on the chemical properties of this compound, it is worth noting that if this compound were to be investigated for biological activity, ligand-receptor interaction modeling would be a critical computational tool. This involves docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. Such models can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding. This approach is widely used in drug discovery to design molecules with improved potency and selectivity. Although specific ligand-receptor modeling studies for this compound are not prominent in the literature, the principles of this technique are well-established and could be readily applied.

Application As a Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

2-Iodo-5-methylbenzamide is a key precursor in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The reactivity of the ortho-iodo substituent facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of diverse ring systems.

Palladium-catalyzed reactions are particularly prominent in leveraging 2-iodobenzamides for heterocycle synthesis. For instance, in the Buchwald-Hartwig amination , the carbon-iodine bond can be coupled with various amines to form new C-N bonds. rsc.orggoogle.com This methodology is instrumental in constructing nitrogen-containing heterocycles. Similarly, the Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling the aryl iodide with organoboron compounds, a critical step in building complex carbocyclic and heterocyclic frameworks. rowan.edu

Research has demonstrated the use of 2-iodobenzamides in the synthesis of isoquinolin-1(2H)-ones. These reactions often proceed via a rhodium(III)-catalyzed [4+2] annulation of the benzamide (B126) with alkynes. The amide group acts as a directing group, guiding the C-H activation at the ortho-position, while the iodo-substituent can be used for subsequent functionalization. rsc.org Fused heterocyclic systems, such as benzimidazo[2,1-a]isoquinolines, have also been synthesized using methodologies where an iodo-functionalized precursor could be involved in the key bond-forming steps. semanticscholar.org

The table below summarizes key reaction types where this compound can serve as a precursor for heterocyclic synthesis.

| Reaction Type | Catalyst/Reagents | Bond Formed | Resulting Heterocycles (Examples) |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester | Carbon-Carbon (C-C) | Bi-aryl precursors for fused ring systems, Substituted isoquinolones |

| Buchwald-Hartwig Amination | Palladium catalyst, Base, Amine | Carbon-Nitrogen (C-N) | N-Aryl heterocycles, Precursors for quinazolinones |

| Annulation Reactions | Rhodium(III) catalyst, Alkyne | Carbon-Carbon (C-C) | Isoquinolin-1(2H)-ones |

| Radical Cascade Reactions | Radical Initiator | Carbon-Carbon (C-C) | Fused imidazo[2,1-a]isoquinolines |

This table is generated based on established chemical reactions for aryl iodides and benzamides.

Utilization in Scaffold Design for Chemical Biology Probes

In chemical biology and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be appended to create a library of compounds. nih.gov this compound is an excellent starting point for scaffold design due to its modifiable structure. The aryl iodide functionality is a key handle for diversification through cross-coupling reactions, allowing for the systematic introduction of different substituents. This modular approach is crucial for developing chemical probes—small molecules designed to interact with specific biological targets to elucidate their function.

The general strategy involves using the this compound core and functionalizing it at the 2-position via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for a target protein. The benzamide and methyl groups also provide specific steric and electronic features that can be crucial for molecular recognition by a biological target.

The properties of this compound that make it suitable for scaffold design are outlined below.

| Feature | Role in Scaffold/Probe Design | Potential Modifications |

| Iodine Atom | Primary site for diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). | Introduction of aryl, alkyl, alkynyl, and amino groups. |

| Benzamide Group | Provides hydrogen bond donor/acceptor capabilities; acts as a directing group in C-H activation. | N-alkylation or N-arylation to modulate solubility and binding properties. |

| Methyl Group | Occupies a specific region of space, influencing steric interactions with the target. | Can be replaced with other alkyl or functional groups to probe steric limits of a binding pocket. |

| Aromatic Ring | Serves as the rigid core of the scaffold, positioning functional groups in defined orientations. | Further substitution on the ring (if synthetically accessible) to fine-tune electronic properties. |

This table illustrates the functional aspects of the this compound structure in the context of chemical probe development.

By systematically modifying this scaffold, researchers can generate libraries of compounds for screening against biological targets like enzymes or receptors. The goal is to identify a probe that can selectively modulate the target's activity, thereby providing insights into its biological role.

Role in the Synthesis of Advanced Materials Precursors

While the primary documented applications of this compound are in medicinal and synthetic organic chemistry, its structure is inherently suitable for the synthesis of precursors for advanced materials, particularly organic semiconductors. semanticscholar.org The synthesis of π-conjugated polymers and small molecules, which form the active layer in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), heavily relies on cross-coupling reactions to construct the extended conjugated system.

Aryl halides, especially iodides and bromides, are fundamental building blocks in this field. They are routinely used in polymerization reactions such as Suzuki and Stille coupling to create the polymer backbone from monomeric units. For example, the palladium-catalyzed cross-coupling of a di-bromo aromatic compound with a di-boronic acid ester is a common method for synthesizing donor-acceptor conjugated polymers.

Given this context, this compound can be envisioned as a precursor to a functionalized monomer. The iodine atom allows for its incorporation into a polymer chain or a larger conjugated molecule through established cross-coupling chemistry. The benzamide and methyl substituents would serve as functional groups that could modulate the material's properties, such as:

Solubility: The amide group could enhance solubility in specific organic solvents, which is crucial for solution-based processing of organic electronic devices.

Intermolecular Interactions: The hydrogen-bonding capability of the amide could influence the solid-state packing of the material, which in turn affects charge transport properties.

Electronic Properties: The electron-withdrawing nature of the benzamide could be used to tune the HOMO/LUMO energy levels of the resulting material.

Although specific examples of this compound being used to create high-performance organic semiconductors are not widely reported in the literature, its chemical reactivity makes it a plausible and potentially useful building block for the rational design of new functional organic materials.

常见问题

Q. How can researchers ensure ethical reporting of this compound’s potential bioactivity?

- Answer : Follow ICMJE guidelines:

- Transparency : Disclose all funding sources and conflicts of interest.

- Data Accessibility : Deposit raw data in repositories like PubChem or Zenodo.

- Replication Studies : Collaborate with independent labs to validate findings.

Avoid overstating results; differentiate between in vitro activity and clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。